molecular formula C16H18FN3O B10944230 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]cyclopentanecarboxamide

Cat. No.: B10944230
M. Wt: 287.33 g/mol
InChI Key: YGYODOHIXBWCNC-UHFFFAOYSA-N
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Description

N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}cyclopentanecarboxamide is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenyl group and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}cyclopentanecarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 4-fluorophenyl group.

    Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Formation of Cyclopentanecarboxamide: The final step involves the reaction of the substituted pyrazole with cyclopentanecarboxylic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}cyclopentanecarboxamide is unique due to its combination of a pyrazole ring and a cyclopentanecarboxamide moiety, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C16H18FN3O

Molecular Weight

287.33 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]cyclopentanecarboxamide

InChI

InChI=1S/C16H18FN3O/c17-14-7-5-12(6-8-14)11-20-10-9-15(19-20)18-16(21)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,18,19,21)

InChI Key

YGYODOHIXBWCNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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